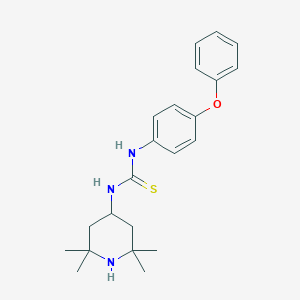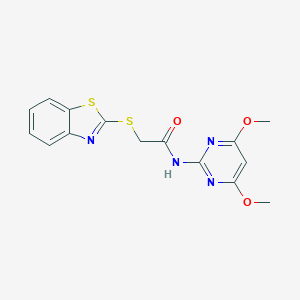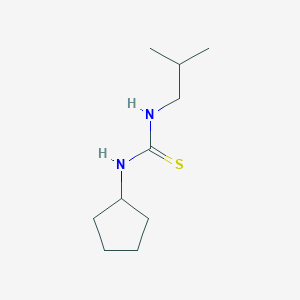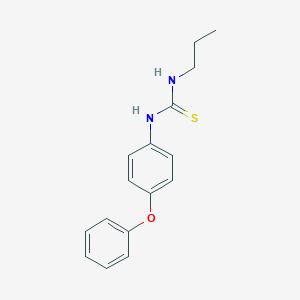
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development and other applications.
Aplicaciones Científicas De Investigación
PPTU has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. PPTU has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPTU has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of PPTU is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation. PPTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTU has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. PPTU has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPTU has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, PPTU exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, PPTU also has some limitations. The compound is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of PPTU is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on PPTU. One area of interest is the development of PPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPTU and its potential applications in other fields, such as materials science and environmental science. Finally, the development of more efficient synthesis methods for PPTU may enable its widespread use as a research tool.
Métodos De Síntesis
The synthesis of PPTU involves the reaction between 4-phenoxyaniline and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form an intermediate product, which is then reacted with thiocyanate to yield the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Propiedades
Nombre del producto |
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
|---|---|
Fórmula molecular |
C22H29N3OS |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C22H29N3OS/c1-21(2)14-17(15-22(3,4)25-21)24-20(27)23-16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,25H,14-15H2,1-4H3,(H2,23,24,27) |
Clave InChI |
QGSMKXPMWYGGRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)

